

## Refining patient selection criteria for Pocenbrodib trials

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Compound of Interest		
Compound Name:	Pocenbrodib	
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# Technical Support Center: Pocenbrodib Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining patient selection criteria for clinical trials of **Pocenbrodib**. The following information is based on currently available data and is intended to address potential issues encountered during experimental design and implementation.

## **Frequently Asked Questions (FAQs)**

Q1: What is the primary mechanism of action for **Pocenbrodib**?

A1: **Pocenbrodib** is an orally administered small molecule inhibitor of the CREB-binding protein (CBP) and E1A binding protein p300 (EP300), which are transcriptional co-activators.[1] [2][3][4][5][6] By inhibiting CBP/p300, **Pocenbrodib** modulates the expression of key cancerdriving genes, including the androgen receptor (AR) and its variants.[1][2][3][6] This mechanism is particularly relevant in metastatic castration-resistant prostate cancer (mCRPC) where resistance to androgen receptor-targeted therapies is a significant challenge.[1][7][8]

Q2: What is the current clinical trial landscape for **Pocenbrodib**?

A2: **Pocenbrodib** is currently in a Phase 1b/2a clinical trial (NCT06785636) for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[1][9] The trial is evaluating



**Pocenbrodib** as a monotherapy and in combination with other approved therapies such as abiraterone acetate, olaparib, or 177Lu-PSMA-617.[1][9][10][11] The study aims to enroll approximately 203 patients who have shown disease progression on at least one prior anti-androgen therapy.[1][2]

Q3: What are the general inclusion and exclusion criteria for the ongoing **Pocenbrodib** trial?

A3: The key inclusion and exclusion criteria for the P300-02-001 trial are summarized in the table below. It is important to note that these are based on clinical characteristics and not yet on specific molecular biomarkers.

Category	Criteria
Inclusion	Patients aged 18 years or older.[2][12]
Histologically confirmed diagnosis of prostate adenocarcinoma.[2][9][12]	
Evidence of metastatic disease confirmed by imaging.[2][9][10]	
Disease progression during or after treatment with at least one potent anti-androgen therapy (e.g., enzalutamide, apalutamide, abiraterone acetate, or darolutamide).[1][10][12]	
Exclusion	Presence of small cell or neuroendocrine histology in the most recent prostate biopsy.[2] [9][12]
Liver metastases confirmed by biopsy or lesions larger than 1 cm consistent with liver metastases on imaging.[2][9][10]	
Intervention with chemotherapy, another investigational agent, or other anticancer drugs within 14 days or five half-lives prior to screening.[2][9]	

Q4: How is Pathos AI approaching patient selection for **Pocenbrodib** trials?



A4: Pathos AI is employing a precision medicine strategy that utilizes its proprietary artificial intelligence platform, PathOS™.[1][3] This platform integrates multiomic data with real-world outcomes to identify specific molecular signatures that may predict a patient's response to **Pocenbrodib**.[1][3][7] The goal is to move beyond broad clinical criteria and select patients who are most likely to benefit from the drug's mechanism of action.[1][11]

Q5: What are potential biomarkers for identifying patients likely to respond to **Pocenbrodib**?

A5: While specific, clinically validated biomarkers for **Pocenbrodib** are still under investigation, the mechanism of action suggests several potential areas of exploration. Given that **Pocenbrodib** targets the CBP/p300 co-activators of the androgen receptor, biomarkers could be related to the AR signaling pathway and mechanisms of resistance to AR-targeted therapies.[8] One preclinical study has pointed to the CBP/p300 complex as a key regulatory node associated with patient outcomes and resistance to AR pathway inhibitors.[8] Future research will likely focus on identifying key biomarkers of response based on downstream signaling axes.[8]

## **Troubleshooting Guides**

Problem: High screen failure rate due to restrictive inclusion/exclusion criteria.

- Possible Cause: The current clinical criteria may be too narrow for the intended patient population.
- Troubleshooting Steps:
  - Re-evaluate Clinical Endpoints: In collaboration with clinical investigators, review the primary and secondary endpoints of the trial to determine if the stringency of the criteria is essential for achieving meaningful results.
  - Analyze Screen Failure Data: Conduct a thorough analysis of the reasons for screen failures to identify any recurring patterns. This may reveal specific criteria that are disproportionately excluding potential participants.
  - Consider Protocol Amendment: If the data supports it, consider a protocol amendment to broaden specific criteria without compromising the scientific integrity of the trial.



Problem: Difficulty in identifying patients with potential resistance mechanisms to AR-targeted therapies.

- Possible Cause: Lack of standardized assays to detect specific molecular markers of resistance.
- Troubleshooting Steps:
  - Implement Comprehensive Molecular Profiling: Utilize next-generation sequencing (NGS)
    panels to analyze tumor tissue or circulating tumor DNA (ctDNA) for alterations in genes
    associated with AR resistance (e.g., AR amplifications, mutations, splice variants).
  - Develop Standard Operating Procedures (SOPs): Establish clear SOPs for sample collection, processing, and analysis to ensure consistency and quality of biomarker data across all trial sites.
  - Explore Novel Biomarker Assays: Investigate the use of proteomics and acetylomics to identify downstream effects of CBP/p300 inhibition and potential feedback mechanisms, such as alterations in fatty acid metabolism.[8]

## **Experimental Protocols**

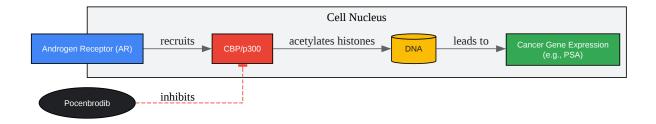
Protocol 1: Gene Expression Profiling by RNA-Sequencing

- Objective: To identify gene expression signatures associated with response or resistance to Pocenbrodib.
- Methodology:
  - Sample Collection: Obtain fresh-frozen tumor biopsies or circulating tumor cells (CTCs) from patients before and during treatment.
  - RNA Extraction: Isolate total RNA using a commercially available kit optimized for the sample type. Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
  - Library Preparation: Prepare sequencing libraries from high-quality RNA using a stranded mRNA-seq or total RNA-seq library preparation kit.



- Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform to achieve a minimum of 30 million reads per sample.
- Data Analysis:
  - Align reads to the human reference genome.
  - Quantify gene expression levels.
  - Perform differential gene expression analysis between responder and non-responder groups.
  - Conduct pathway analysis to identify enriched biological pathways.

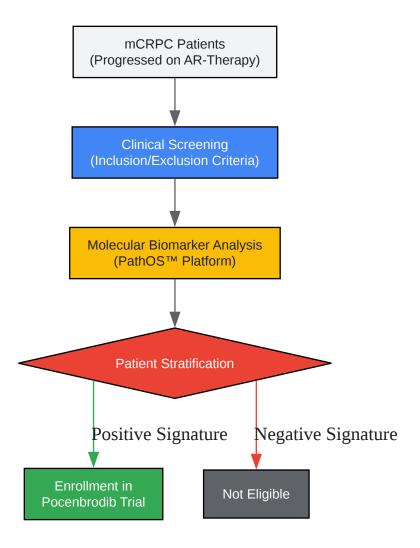
## **Visualizations**



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Caption: **Pocenbrodib** inhibits the CBP/p300 complex, disrupting androgen receptor-mediated gene expression.





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Caption: Proposed workflow for refining patient selection in **Pocenbrodib** trials using molecular biomarkers.

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## Troubleshooting & Optimization





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